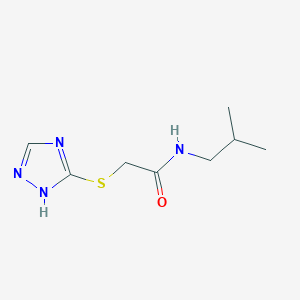

N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide (MPA) is a potent, selective and non-competitive inhibitor of the enzyme acetylcholinesterase (AChE). It is a member of the family of triazole sulfonamides, which are known for their ability to inhibit AChE. MPA has been used extensively for the study of AChE and its role in various biochemical processes. It is also used in the development of new drugs for the treatment of Alzheimer’s disease and other neurodegenerative disorders.

作用機序

N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is a non-competitive inhibitor of AChE, meaning that it binds to the active site of the enzyme and prevents the enzyme from catalyzing the hydrolysis of acetylcholine. This inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in an increased level of neurotransmission.

Biochemical and Physiological Effects

The inhibition of AChE by N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the synaptic cleft, resulting in increased neurotransmission and increased levels of learning and memory. Additionally, it has been shown to increase the levels of glutamate in the brain, resulting in increased levels of excitatory neurotransmission. Finally, it has been shown to reduce the levels of amyloid-beta in the brain, which is associated with the development of Alzheimer’s disease.

実験室実験の利点と制限

The use of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide in laboratory experiments has several advantages. It is a potent and selective inhibitor of AChE, meaning that it can be used to study the effects of AChE inhibition in a very specific manner. Additionally, it is relatively easy to synthesize, making it an ideal tool for laboratory experiments. On the other hand, the use of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide in laboratory experiments also has some limitations. It is a non-competitive inhibitor, meaning that it can only be used to study the effects of AChE inhibition in a non-competitive manner. Additionally, it is relatively unstable, meaning that it must be stored and handled carefully in order to ensure that it remains active.

将来の方向性

1. Investigating the effects of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide on other enzymes, such as monoamine oxidase (MAO).

2. Studying the effects of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide on neuronal plasticity and synaptogenesis.

3. Exploring the potential of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide as a treatment for other neurodegenerative disorders, such as Parkinson’s disease.

4. Investigating the effects of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide on cognitive function in healthy individuals.

5. Studying the effects of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide on the development of Alzheimer’s disease in animal models.

6. Investigating the effects of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide on the expression of genes involved in synaptic plasticity.

7. Exploring the potential of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide as a treatment for depression and anxiety.

8. Studying the effects of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide on the development of addiction.

9. Investigating the effects of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide on the development of other neurological disorders, such as autism.

10. Exploring the potential of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide as a treatment for age-related cognitive decline.

合成法

N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is synthesized by the reaction of 2-methylpropylsulfonyl chloride and 4H-1,2,4-triazol-3-ylsulfanylacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of approximately 70°C. The reaction is complete in approximately 1 hour and the product is isolated by filtration. The yield of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is approximately 80%.

科学的研究の応用

N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide has been used extensively in biochemical and physiological research. It has been used to study the mechanism of action of AChE, as well as its role in various biochemical processes. It has also been used to study the effects of AChE inhibition on neurotransmission, as well as the effects of AChE inhibition on learning and memory. Additionally, N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide has been used to study the effects of AChE inhibition on the development of Alzheimer’s disease.

特性

IUPAC Name |

N-(2-methylpropyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4OS/c1-6(2)3-9-7(13)4-14-8-10-5-11-12-8/h5-6H,3-4H2,1-2H3,(H,9,13)(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXZAKDWPVBNLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CSC1=NC=NN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-fluorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid](/img/structure/B6423263.png)

![3-[(3,4-dichlorophenyl)carbamoyl]-2-(ethylamino)propanoic acid](/img/structure/B6423273.png)

![5,6-dimethyl 7-(3-nitrophenyl)-2-oxo-2H,3H,5H,6H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate](/img/structure/B6423282.png)

![9-(2-hydroxy-3-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0^{2,10}.0^{4,8}]tetradec-4(8)-en-6-one](/img/structure/B6423292.png)

![2-methyl-1-[4-(propan-2-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6423299.png)

![4-(1-benzofuran-2-carbonyl)-5-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6423307.png)

![5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B6423326.png)

![2-[2-({4-amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}amino)ethoxy]ethan-1-ol](/img/structure/B6423342.png)

![7-[(4-fluorophenyl)[(1,3-thiazol-2-yl)amino]methyl]quinolin-8-ol](/img/structure/B6423356.png)

![tert-butyl 2-(furan-2-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6423364.png)

![2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B6423370.png)